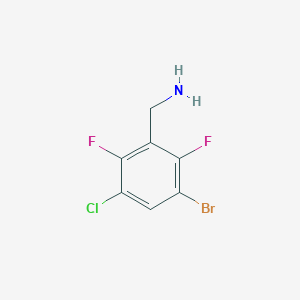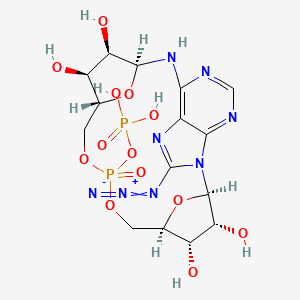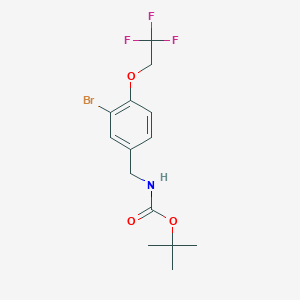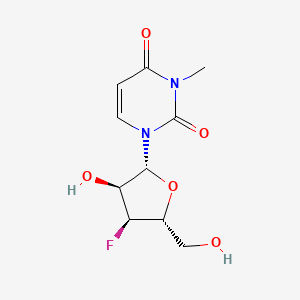
3'-Deoxy-3'-fluoro-N1-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-fluoro-N1-methyluridine is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 3’-Deoxy-3’-fluoro-N1-methyluridine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-N1-methyluridine involves several steps, including the fluorination of uridine derivatives. The reaction conditions typically require the use of fluorinating agents and specific catalysts to achieve the desired fluorination at the 3’ position. The process may also involve protecting group strategies to ensure selective reactions at the desired sites .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-fluoro-N1-methyluridine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluoro-N1-methyluridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and amino groups
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing the fluorine atom.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
3’-Deoxy-3’-fluoro-N1-methyluridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-N1-methyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside analog with similar anticancer properties.
3’-Deoxy-3’-fluorocytidine: A compound with similar mechanisms of action but different target specificities.
Uniqueness
3’-Deoxy-3’-fluoro-N1-methyluridine is unique due to its specific fluorination at the 3’ position and its ability to selectively target indolent lymphoid malignancies. This specificity makes it a valuable compound in the development of targeted anticancer therapies .
Properties
Molecular Formula |
C10H13FN2O5 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
InChI Key |
UJVKBYHYGZWCEF-ZOQUXTDFSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
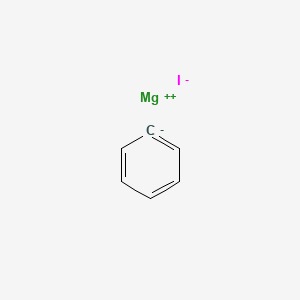
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
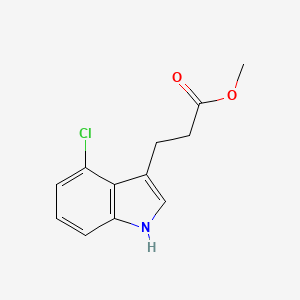
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
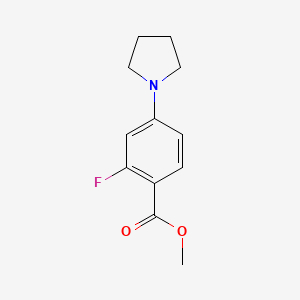
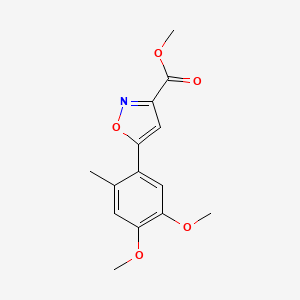
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

